![molecular formula C23H20N4O2 B2945947 (E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 307346-44-7](/img/structure/B2945947.png)
(E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in the field of scientific research. It is a pyrazole derivative that exhibits a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties.
Mechanism of Action
The mechanism of action of (E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways in cells. For instance, it has been shown to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer. It also inhibits the Akt/mTOR pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
(E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), which are indicators of oxidative stress. It also increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, it has been demonstrated to improve liver and kidney function by reducing the levels of liver enzymes and creatinine.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide in lab experiments is its high yield and purity. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood. Additionally, more studies are needed to determine its toxicity and potential side effects.
Future Directions
There are several future directions for the research on (E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide. One possible direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and infections. Another direction is to explore its use as a chemical probe to study various signaling pathways in cells. Furthermore, more studies are needed to determine its pharmacokinetics and pharmacodynamics in vivo.
Synthesis Methods
The synthesis of (E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide involves the condensation reaction of 2-ethoxybenzaldehyde, 2-naphthylhydrazine, and ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization. The yield of the compound is typically high, and the purity can be confirmed by using spectroscopic techniques such as NMR and IR.
Scientific Research Applications
(E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide has been extensively studied for its biological activities. It has been shown to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, it has been found to possess antibacterial and antifungal properties by disrupting the cell wall of microorganisms. Furthermore, it has been demonstrated to have antitumor activity by inducing apoptosis in cancer cells.
properties
IUPAC Name |
N-[(E)-(2-ethoxyphenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-2-29-22-10-6-5-9-19(22)15-24-27-23(28)21-14-20(25-26-21)18-12-11-16-7-3-4-8-17(16)13-18/h3-15H,2H2,1H3,(H,25,26)(H,27,28)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTJPNOMXFRLJV-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(2-ethoxybenzylidene)-3-(naphthalen-2-yl)-1H-pyrazole-5-carbohydrazide |
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